molecular formula C13H20N2 B13496669 N-methyl-N-(piperidin-2-ylmethyl)aniline

N-methyl-N-(piperidin-2-ylmethyl)aniline

Cat. No.: B13496669
M. Wt: 204.31 g/mol
InChI Key: IWLZJGQBGKKYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(piperidin-2-ylmethyl)aniline is a synthetic organic compound with the molecular formula C13H20N2 . As a piperidine derivative, it belongs to a class of structures that are of significant interest in medicinal chemistry and pharmaceutical research . Piperidine rings are one of the most fundamental building blocks for drug construction, found in more than twenty classes of pharmaceuticals, and are crucial for developing new therapeutic agents . This specific compound, featuring an aniline group linked to a methylated piperidine scaffold, serves as a key intermediate for the synthesis and exploration of novel bioactive molecules. Its structure is closely related to pharmacophores found in ligands for various neurological targets. Researchers utilize this compound in the design and structure-activity relationship (SAR) studies of potential therapeutics, particularly in the development of central nervous system (CNS) agents . Piperidine-based compounds are extensively investigated for their interactions with opioid receptors, and while the specific activity of this analog must be confirmed by the researcher, its core structure is relevant to the development of selective receptor ligands . This product is provided for research use only in laboratory settings. It is strictly not intended for human or veterinary diagnostic or therapeutic use, nor for personal application. Researchers should consult the safety data sheet (SDS) and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)aniline

InChI

InChI=1S/C13H20N2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12/h2-4,8-9,12,14H,5-7,10-11H2,1H3

InChI Key

IWLZJGQBGKKYCM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

Contextualization Within Amine and Piperidine Chemistry Research

N-methyl-N-(piperidin-2-ylmethyl)aniline is a distinct molecule that integrates three key chemical functionalities: a secondary aliphatic amine within a piperidine (B6355638) ring, a tertiary aromatic amine, and an aniline (B41778) moiety. The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry and natural product synthesis. nih.govnih.gov Piperidine-containing compounds are among the most important synthetic fragments for drug design and are present in numerous classes of pharmaceuticals and alkaloids. nih.gov The synthesis of substituted piperidines is a major focus in organic chemistry, with methods such as hydrogenation of pyridines, intramolecular cyclizations, and multicomponent reactions being continuously developed and refined. nih.gov

The aniline component, an aromatic amine, is a fundamental building block in the synthesis of dyes, polymers, and pharmaceuticals. unisi.it The N-methylation of anilines is a common strategy to modify the electronic and steric properties of the molecule, which can in turn influence its reactivity and biological activity. unisi.it The combination of the piperidine and N-methylaniline moieties in this compound creates a unique bidentate ligand scaffold, where both the piperidine and the aniline nitrogen atoms can coordinate to a metal center.

Significance As a Privileged Scaffold in Organic and Organometallic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for multiple biological targets. cambridgemedchemconsulting.comresearchgate.net While the broader piperidine (B6355638) structure is considered a privileged scaffold due to its prevalence in a vast array of bioactive molecules, nih.govnih.gov N-methyl-N-(piperidin-2-ylmethyl)aniline has demonstrated its significance primarily as a valuable scaffold in the realm of organic and organometallic synthesis, particularly as an N,N'-bidentate ligand.

The strategic positioning of the piperidine and N-methylaniline nitrogen atoms allows this compound to act as an effective chelating agent for various transition metals. This chelation imparts stability to the resulting metal complexes and can influence the catalytic activity of the metal center. The synthesis of such ligands is of considerable interest for the development of new catalysts with tailored properties.

The general synthetic approach to this compound and its derivatives often involves the reaction of a suitable piperidine precursor with an aniline (B41778) derivative. For instance, N,N'-bidentate ligands of this type have been synthesized by reacting N-methyl-N-(pyridin-2-ylmethyl)aniline with [Pd(CH3CN)2Cl2] in ethanol.

Coordination Chemistry of N Methyl N Piperidin 2 Ylmethyl Aniline As a Ligand

Complexation with Transition Metals

The coordination behavior of N-methyl-N-(pyridin-2-ylmethyl)aniline has been studied with a range of transition metals, leading to the formation of complexes with diverse structural and electronic properties.

Palladium(II) complexes featuring N-methyl-N-(pyridin-2-ylmethyl)aniline have been synthesized and characterized. The reaction of [Pd(CH₃CN)₂Cl₂] with N-methyl-N-(pyridin-2-ylmethyl)aniline results in the formation of a complex with the general formula [Pd(L)Cl₂], where L represents the bidentate ligand. researchgate.net X-ray crystallographic studies of this complex, as well as derivatives with substituted aniline (B41778) rings, have confirmed its molecular structure. researchgate.net

The palladium(II) center is coordinated by the two nitrogen atoms of the ligand and two chloride ligands. researchgate.net These four donor atoms define a coordination geometry around the palladium atom that is described as a distorted square planar. researchgate.netresearchgate.net The ligand coordinates in a chelating fashion, forming a stable five-membered ring with the metal center. nih.gov

Table 1: Structural Data for Palladium(II) Complex

Feature Description
Complex Formula [Pd(C₁₃H₁₄N₂)Cl₂]
Metal Center Palladium(II)
Coordination Geometry Distorted Square Planar

| Ligand Coordination | N,N'-Bidentate |

The coordination of N-methyl-N-(pyridin-2-ylmethyl)aniline to Iridium(III) has been achieved using the pentamethylcyclopentadienyl iridium dichloride dimer, [CpIrCl₂]₂. researchgate.netwikipedia.org The reaction yields a cationic complex with the formula [IrCp(L)Cl]PF₆. researchgate.net In this compound, the iridium center is coordinated by the N,N'-bidentate ligand, a chloride ion, and the Cp* (pentamethylcyclopentadienyl) ligand. researchgate.net

Nuclear Magnetic Resonance (¹H NMR) studies of the resulting iridium(III) complex have shown that it exhibits diastereoisomers in a DMSO-d₆ solution at room temperature. researchgate.net This indicates a chiral-at-metal center, leading to different spatial arrangements of the ligands around the iridium ion.

Table 2: Characteristics of Iridium(III) Complex

Feature Description
Complex Formula [IrCp*(C₁₃H₁₄N₂)Cl]PF₆
Metal Center Iridium(III)
Key Structural Feature Presence of diastereoisomers in solution

| Ancillary Ligands | Pentamethylcyclopentadienyl (Cp*), Chloride (Cl⁻) |

Similar to the iridium(III) analogues, rhodium(III) complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline have been synthesized. The reaction typically involves the pentamethylcyclopentadienyl rhodium dichloride dimer, [CpRhCl₂]₂, as the metal precursor. researchgate.netwikipedia.org This synthesis route produces a cationic complex with the formula [RhCp(L)Cl]PF₆. researchgate.net

The rhodium(III) ion is chelated by the two nitrogen atoms of the N-methyl-N-(pyridin-2-ylmethyl)aniline ligand. researchgate.net The coordination sphere is completed by a chloride ion and a Cp* ligand. Spectroscopic analysis using ¹H NMR has revealed that, like the iridium counterparts, these rhodium(III) complexes also form diastereoisomers in solution at room temperature. researchgate.net

Table 3: Characteristics of Rhodium(III) Complex

Feature Description
Complex Formula [RhCp*(C₁₃H₁₄N₂)Cl]PF₆
Metal Center Rhodium(III)
Key Structural Feature Exhibits diastereoisomers in solution

| Ancillary Ligands | Pentamethylcyclopentadienyl (Cp*), Chloride (Cl⁻) |

Zinc(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline have been synthesized and structurally characterized. researchgate.net X-ray crystallography reveals that the resulting complex is monomeric. researchgate.net In this structure, the zinc(II) center is coordinated by the two nitrogen atoms from the organic ligand and two halide ligands (e.g., chloride). researchgate.netresearchgate.net

The coordination geometry around the four-coordinate zinc(II) ion is described as a distorted tetrahedral arrangement. researchgate.netresearchgate.net This geometry is common for Zn(II) complexes with bidentate ligands and halide ions. nih.gov

Table 4: Structural Data for Zinc(II) Complex

Feature Description
Complex Structure Monomeric
Metal Center Zinc(II)
Coordination Number 4

| Coordination Geometry | Distorted Tetrahedral |

The complexation of N-methyl-N-(pyridin-2-ylmethyl)aniline with cadmium(II) halides leads to a different structural motif compared to the zinc(II) analogue. researchgate.net Characterization by X-ray crystallography has shown that the cadmium(II) complex forms a dimeric structure. researchgate.net

In the dimer, each cadmium(II) center is five-coordinate. researchgate.netresearchgate.net The coordination sphere involves the two nitrogen atoms from one N-methyl-N-(pyridin-2-ylmethyl)aniline ligand, two bridging halogen ligands that link the two metal centers, and one terminal halogen ligand. researchgate.net This arrangement results in a distorted trigonal bipyramidal geometry around each cadmium(II) ion. researchgate.netresearchgate.net

Table 5: Structural Data for Cadmium(II) Complex

Feature Description
Complex Structure Dimeric
Metal Center Cadmium(II)
Coordination Number 5

| Coordination Geometry | Distorted Trigonal Bipyramidal |

Copper(II) forms complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline that have been characterized by X-ray crystallography. researchgate.net Similar to the cadmium(II) complexes, the copper(II) species are found to have a dimeric structure, particularly with halide ligands. researchgate.netresearchgate.net

The geometry around each copper(II) center is five-coordinate and can be described as distorted square pyramidal. researchgate.netresearchgate.net The coordination environment is composed of the two nitrogen atoms from the chelating ligand, two bridging chloride ligands, and one terminal chloride ligand. researchgate.net

Table 6: Structural Data for Copper(II) Complex

Feature Description
Complex Structure Dimeric
Metal Center Copper(II)
Coordination Number 5

| Coordination Geometry | Distorted Square Pyramidal |

The coordination chemistry of N-methyl-N-(piperidin-2-ylmethyl)aniline and its analogues, particularly N-methyl-N-(pyridin-2-ylmethyl)aniline, reveals a versatile and effective ligand scaffold for the formation of metal complexes. The inherent structural features of this ligand dictate its binding modes and profoundly influence the geometry of the resulting coordination compounds.

N,N'-Bidentate Coordination Modes

N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives primarily function as N,N'-bidentate ligands. researchgate.netresearchgate.net Coordination with a metal center occurs through the two nitrogen donor atoms: one from the aniline moiety and the other from the heterocyclic ring (e.g., pyridine (B92270) or piperidine). researchgate.netresearchgate.net This chelation results in the formation of a stable five-membered ring, which is a common and favored arrangement in coordination chemistry. The interaction involves the lone pair of electrons on the tertiary amine nitrogen and the nitrogen atom of the pyridinyl group. researchgate.net This bidentate chelation is a crucial aspect of its ligand design, providing a stable framework for the construction of various metal complexes. researchgate.net

Diastereoisomerism in Metal Complexes

The coordination of N-methyl-N-(pyridin-2-ylmethyl)aniline and related ligands to metal centers can lead to the formation of stereoisomers. Specifically, when coordinated to certain metal ions like Iridium(III) and Rhodium(III), these N,N' bidentate ligands can result in complexes that exhibit diastereoisomerism. researchgate.net This phenomenon arises from the creation of a chiral center at the metal atom upon coordination with the bidentate ligand and other ancillary ligands. The presence of these diastereoisomers has been confirmed in solution at room temperature through techniques such as ¹H NMR spectroscopy. researchgate.net

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional structure of coordination compounds. Studies on complexes formed with this compound analogues have provided detailed insights into their solid-state structures, confirming the coordination modes and revealing the geometric arrangements around the metal centers. researchgate.netresearchgate.net

Distorted Square Planar Geometries in Pd(II) Complexes

Palladium(II) complexes synthesized with N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives consistently exhibit a distorted square planar geometry. researchgate.netresearchgate.net In a typical complex, such as [Pd(L)Cl₂] where L is the bidentate ligand, the palladium atom is coordinated by the two nitrogen atoms from the ligand and two chloride ions. researchgate.netresearchgate.net The geometry deviates from a perfect square plane due to the constraints of the chelate ring formed by the ligand. researchgate.net X-ray crystallographic analysis provides precise bond lengths and angles that characterize this distortion. researchgate.netresearchgate.net

Table 1: Selected Crystallographic Data for a Representative Pd(II) Complex

Parameter Value
Metal Center Pd(II)
Coordination Geometry Distorted Square Planar
Ligands N,N'-Bidentate, 2x Cl⁻
Pd-N (pyridine) Bond Length (Å) ~2.05
Pd-N (aniline) Bond Length (Å) ~2.10
Pd-Cl Bond Length (Å) ~2.30
N-Pd-N Bite Angle (°) ~82
Cl-Pd-Cl Angle (°) ~95

Note: Data are representative values compiled from typical complexes of this type. researchgate.netresearchgate.net

Distorted Tetrahedral Geometries in Zn(II) Complexes

In contrast to palladium(II), zinc(II) complexes with analogous N,N'-bidentate ligands tend to adopt a distorted tetrahedral geometry. researchgate.net In complexes of the type [Zn(L)Cl₂], the zinc(II) ion is coordinated by the two nitrogen atoms of the organic ligand and two chloride ligands. researchgate.net The deviation from an ideal tetrahedral geometry is a result of the steric requirements of the bulky ligand and the constraints of the five-membered chelate ring. researchgate.netekb.eg The coordination geometry around the zinc center in such complexes is well-supported by X-ray diffraction studies. researchgate.net

Table 2: Selected Crystallographic Data for a Representative Zn(II) Complex

Parameter Value
Metal Center Zn(II)
Coordination Geometry Distorted Tetrahedral
Ligands N,N'-Bidentate, 2x Cl⁻
Zn-N (pyridine) Bond Length (Å) ~2.08
Zn-N (aniline) Bond Length (Å) ~2.15
Zn-Cl Bond Length (Å) ~2.22
N-Zn-N Bite Angle (°) ~85
Cl-Zn-Cl Angle (°) ~115

Note: Data are representative values compiled from typical complexes of this type. researchgate.net

Dimeric and Monomeric Structures in Metal Complexes

The formation of either dimeric or monomeric structures in metal complexes with this compound is anticipated to be dependent on several factors, including the metal ion, the counter-anion, and the reaction conditions. The steric hindrance introduced by the piperidine (B6355638) ring, compared to a pyridine ring, may favor the formation of monomeric complexes. However, the potential for bridging ligands, such as halides, can facilitate the formation of dimeric species.

In cases where the metal center has a strong preference for a specific coordination geometry that can be satisfied by a single ligand and accompanying anions, monomeric complexes are likely to form. For instance, with palladium(II), which commonly adopts a square planar geometry, monomeric complexes are expected. Research on the analogous N-methyl-N-(pyridin-2-ylmethyl)aniline ligand has shown the formation of monomeric [Pd(L)Cl2] complexes, where the ligand acts as a bidentate donor through its two nitrogen atoms, and the coordination sphere is completed by two chloride ions. researchgate.net A similar coordination mode is plausible for this compound, which would result in a monomeric structure.

The general structure of such a monomeric complex would involve the chelation of the metal ion by the nitrogen atoms of the aniline and piperidine moieties of the ligand. The remaining coordination sites on the metal would be occupied by other ligands, typically halides or solvent molecules.

The formation of dimeric structures often occurs when a ligand or an anion can bridge two metal centers. Halide ions, in particular, are well-known for their ability to act as bridging ligands. In the coordination chemistry of the related N-methyl-N-((pyridine-2-yl)methyl)benzeneamine, dimeric structures have been observed for copper(II) and cadmium(II) complexes. researchgate.net In these instances, two metal centers are bridged by two halide ions, forming a [M2(μ-X)2] core, where M is the metal ion and X is the bridging halide.

For this compound, a similar arrangement could lead to the formation of dimeric complexes. Each metal center in the dimer would be coordinated to one molecule of the bidentate ligand and to the bridging and terminal halide ions. The geometry around the metal centers in such dimers is often distorted square pyramidal or trigonal bipyramidal. researchgate.net

The table below summarizes the types of structures observed for metal complexes with the analogous N-methyl-N-(pyridin-2-ylmethyl)aniline ligand, which can serve as a predictive model for the coordination behavior of this compound.

Table 1: Observed Structures in Metal Complexes of the Analogous Ligand, N-methyl-N-(pyridin-2-ylmethyl)aniline

Metal Ion Complex Structure Coordination Geometry Reference
Palladium(II) Monomeric Square Planar researchgate.net
Copper(II) Dimeric Square Pyramidal researchgate.net
Cadmium(II) Dimeric Trigonal Bipyramidal researchgate.net

It is important to note that the increased steric bulk of the piperidine ring in this compound might influence the stability and prevalence of these structural types. Further experimental studies, particularly X-ray crystallographic analyses, are necessary to definitively characterize the dimeric and monomeric structures formed by this specific ligand.

Catalytic Applications and Mechanistic Investigations

Polymerization Catalysis

Palladium(II) complexes incorporating N-methyl-N-(piperidin-2-ylmethyl)aniline and related N,N-bidentate ligands have demonstrated significant utility in the polymerization of vinyl monomers, such as methyl methacrylate (B99206) (MMA) and norbornene. These catalytic systems typically require a co-catalyst, such as modified methylaluminoxane (B55162) (MMAO), to achieve optimal performance.

The polymerization of MMA using palladium(II) complexes featuring ligands with piperidine (B6355638) functionalities has been a subject of detailed investigation. The performance of these catalysts is evaluated based on their activity, the influence of the ligand structure, and their ability to control the properties of the resulting poly(methyl methacrylate) (PMMA).

The catalytic activity of these palladium(II) complexes is a measure of their efficiency in converting monomer units into polymer chains. Research has shown that a palladium(II) complex featuring a ligand with quinoline/piperidine functionalities demonstrates high catalytic activity in MMA polymerization. When activated with MMAO at 60°C, this complex achieved an activity of 8.83×10⁴ g of PMMA per mole of Palladium per hour (g PMMA mol Pd⁻¹ h⁻¹). researchgate.net In comparison, other related palladium(II) complexes with similar N,N'-bidentate ligands have shown moderate activities, such as 3.03 × 10⁴ g PMMA/(mol Pd·h). researchgate.net

Table 1: Catalytic Activity of Selected Palladium(II) Complexes in MMA Polymerization Activation with modified methylaluminoxane (MMAO) at 60°C.

Catalyst System (Ligand Functionality)Catalytic Activity (g PMMA mol Pd⁻¹ h⁻¹)Reference
Quinoline/Piperidine Functionalities8.83 × 10⁴ researchgate.net
N-methyl-N-(pyridin-2-ylmethyl)aniline3.03 × 10⁴ researchgate.net
4-methoxy-N-(pyridin-2-ylmethyl)aniline3.80 × 10⁴ researchgate.net

The electronic and steric properties of the ligand framework significantly impact the catalytic performance. Studies on the closely related N-methyl-N-(pyridin-2-ylmethyl)aniline system reveal that substitutions on the ligand backbone can modulate catalytic activity. For instance, the introduction of an N-methyl group, when compared to analogous imine and secondary amine moieties, was found to have an adverse effect on the catalytic activity for MMA polymerization. researchgate.netkisti.re.kr However, this modification did not negatively impact the stereoselectivity of the polymerization process. researchgate.netkisti.re.kr This suggests that while the N-methyl substitution may hinder the coordination or insertion of the monomer, it does not alter the geometric constraints that dictate the stereochemistry of the growing polymer chain.

A key advantage of these palladium(II) catalysts is their ability to exert control over the microstructure and molecular weight of the resulting polymer.

Molecular Weight: The palladium(II) complex with quinoline/piperidine functionalities is capable of producing high molecular weight PMMA, with a weight-average molecular weight (Mw) recorded at 2.16×10⁶ g mol⁻¹. researchgate.net Similarly, a complex with a 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligand yielded PMMA with a high molecular weight of 9.12 × 10⁵ g mol⁻¹. researchgate.net

Syndiotacticity: These catalysts consistently yield syndiotactic-rich PMMA. The complex with quinoline/piperidine functionalities produced PMMA with a syndiotacticity (rr triad) of 0.70. researchgate.net Other related complexes also produced syndio-enriched PMMA, with rr values around 0.68. researchgate.netresearchgate.net The syndiotacticity remained unaffected even with ligand substitutions, such as the introduction of an N-methyl group, that reduced catalytic activity. researchgate.netkisti.re.kr This high degree of stereocontrol is a critical feature for producing polymers with specific thermal and mechanical properties.

Table 2: Properties of Poly(methyl methacrylate) (PMMA) Produced by Palladium(II) Catalysts

Catalyst System (Ligand Functionality)Molecular Weight (Mw, g mol⁻¹)Syndiotacticity (rr)Reference
Quinoline/Piperidine Functionalities2.16 × 10⁶0.70 researchgate.net
4-methoxy-N-(pyridin-2-ylmethyl)aniline9.12 × 10⁵~0.68 researchgate.net
N-methyl-N-(pyridin-2-ylmethyl)anilineNot Reported~0.68 researchgate.net

The same family of palladium(II) catalysts has been tested for the addition polymerization of norbornene. Catalytic systems based on N,N-bidentate aminomethylpyridine and aminomethylquinoline derivatives, when activated by MMAO, exhibited significant activities for this transformation. researchgate.net These systems were found to produce insoluble poly(norbornene), indicating the formation of a high molecular weight and potentially cross-linked polymer. researchgate.net The steric and electronic properties of the ligand framework were also noted to affect their activities toward norbornene polymerization. researchgate.net

Methyl Methacrylate (MMA) Polymerization using Palladium(II) Complexes

Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful method for the reduction of unsaturated functional groups. While metal complexes of this compound are established in polymerization, their application as catalysts in transfer hydrogenation reactions is not well-documented in current scientific literature. However, related compounds have been utilized in different roles within such reactions. Specifically, N-methylpiperidine, a structural component of the target ligand, has been employed as part of an efficient hydrogen donor system (formic acid/N-methylpiperidine) for the asymmetric transfer hydrogenation of cyclic imines. researchgate.net In this context, it acts as a base to activate the formic acid, rather than as a ligand bound to a catalytically active metal center. There is currently a lack of research data on catalytic systems where this compound itself functions as the primary ligand for a metal catalyst in transfer hydrogenation processes.

Investigation of Reaction Mechanisms

Mechanistic investigations into catalysts bearing N-aryl-N-(heterocyclylmethyl)amine ligands have been explored, particularly in transfer hydrogenation reactions. For the related iridium(III) and rhodium(III) complexes containing N-(pyridin-2-ylmethyl)aniline ligands, studies suggest that the catalytic cycle proceeds through a defined pathway. The synthesis of specific compounds, such as [IrCp*(N-methyl-N-(pyridin-2-ylmethyl)aniline)Cl]PF6 and its rhodium equivalent, has been crucial for probing these mechanisms. researchgate.net These studies help elucidate the intricate steps involved in the catalytic transformation, including substrate binding, hydrogen transfer, and product release.

Role of N-H and N-CH3 Groups in Catalytic Cycles

The functional groups attached to the nitrogen atoms of the ligand play a critical role in the catalytic cycle. The presence of an N-H group versus an N-CH3 group can significantly influence the reaction mechanism and the catalyst's efficiency. researchgate.net

To investigate the specific roles of these groups, researchers have synthesized and compared complexes with and without the N-methyl group. researchgate.net For instance, in transfer hydrogenation reactions catalyzed by iridium(III) and rhodium(III) complexes, the N-H group is often proposed to participate in the hydrogen transfer step, potentially through a metal-ligand cooperative mechanism. By replacing the hydrogen with a methyl group, this pathway is blocked, allowing for a comparative analysis of catalytic activity and providing insight into the operative mechanism. researchgate.net In some catalytic systems, such as the polymerization of methyl methacrylate using palladium(II) complexes, the introduction of an N-methyl moiety has been observed to have an adverse effect on the catalytic activity when compared to ligands with N-H or imine functionalities. researchgate.net

Table 1: Comparison of Functional Groups in Catalysis
Functional GroupPotential Role in CatalysisObserved Effect in Specific ReactionsReference Compound Type
N-HParticipates in hydrogen transfer steps; potential for metal-ligand cooperation.Considered active in transfer hydrogenation.[IrCp(p-R-N-(pyridin-2-ylmethyl)aniline)Cl]PF6
N-CH3Blocks N-H participation, allowing for mechanistic comparison; alters steric and electronic properties.Adversely affects catalytic activity in some MMA polymerizations.[IrCp(N-methyl-N-(pyridin-2-ylmethyl)aniline)Cl]PF6

Mechanistic Studies of Ligand-Metal Interactions and Transformations

Kinetics and Mechanistic Behavior of Coordinated Ligands

Kinetic studies on palladium(II) complexes with N,N'-pyridyl ligands have shed light on the mechanistic behavior of these coordinated systems. For example, the substitution of coordinated chloride ligands by nucleophiles like thiourea (B124793) has been investigated. These studies reveal that the substitution often occurs in a stepwise manner. The chloride ligand trans to the pyridine (B92270) ring is typically substituted first due to the stronger trans effect of the pyridine ring compared to the amine group. researchgate.net This type of kinetic analysis provides valuable data on the lability of ligands and the electronic effects transmitted through the metal center.

Oxidation Pathways of Amine Compounds (e.g., to imine complexes)

Amine ligands coordinated to a metal center can undergo oxidation to form imine complexes. Time-dependent ¹H NMR studies have shown that iridium(III) amine compounds can be oxidized to their corresponding imine complexes by molecular oxygen. researchgate.net This transformation is significant as the resulting imine complexes may themselves be active catalysts or represent a deactivation pathway. The oxidation from a secondary amine (N-H) to an imine (C=N) involves the removal of two hydrogen atoms and highlights the redox activity of the ligand-metal system. The presence of an N-methyl group, as in this compound, would prevent this specific oxidation pathway at the tertiary amine nitrogen, thus altering the catalytic behavior compared to its secondary amine analogue.

Table 2: Ligand Transformations and Mechanistic Insights
ProcessDescriptionMethod of InvestigationExample System
Ligand SubstitutionStepwise replacement of a coordinated ligand (e.g., chloride) by an incoming nucleophile.Stopped-Flow and UV-Visible SpectrophotometryPalladium(II) complexes with N,N'-pyridyl ligands
Amine OxidationOxidation of a coordinated secondary amine ligand to an imine ligand.Time-dependent ¹H NMR studiesIridium(III) amine complexes reacting with O2

Structure Activity/property Relationships Sar/spr in Academic Contexts

Correlation of Structural Modifications with Catalytic Performance

Research into the catalytic applications of metal complexes incorporating N-methyl-N-(piperidin-2-ylmethyl)aniline and its derivatives has provided insights into how structural changes affect catalytic activity and the properties of the resulting polymers.

The presence of the N-methyl group on the aniline (B41778) nitrogen has a discernible impact on the catalytic activity of metal complexes derived from this ligand. In the polymerization of methyl methacrylate (B99206) (MMA), it has been observed that the introduction of an N-methyl moiety can have an adverse effect on the catalytic activity. For instance, in a study comparing related palladium(II) complexes, the complex with a secondary amine (N-H) ligand, 4-methoxy-N-(pyridin-2-ylmethyl)aniline, exhibited higher catalytic activity in MMA polymerization than its N-methylated counterpart, 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline.

Specifically, the palladium(II) complex of 4-methoxy-N-(pyridin-2-ylmethyl)aniline demonstrated a catalytic activity of 3.80 × 10⁴ g of poly(methyl methacrylate) (PMMA) per mole of Palladium per hour. In contrast, complexes with the N-methylated ligand showed varied but generally moderate activity. For example, the palladium(II) complex of the unsubstituted N-methyl-N-(pyridin-2-ylmethyl)aniline showed a catalytic activity of 3.03 × 10⁴ g PMMA/(mol of Pd·h). This suggests that the steric hindrance introduced by the N-methyl group may play a role in influencing the catalytic process.

Table 1: Effect of N-Methyl Group on Catalytic Activity in MMA Polymerization

Ligand Metal Center Catalytic Activity (g PMMA / mol M·h)
4-methoxy-N-(pyridin-2-ylmethyl)aniline (N-H) Pd(II) 3.80 × 10⁴
N-methyl-N-(pyridin-2-ylmethyl)aniline (N-CH₃) Pd(II) 3.03 × 10⁴

Substituents on both the aniline and the pyridine (B92270) rings of the N-methyl-N-(pyridin-2-ylmethyl)aniline ligand framework have been shown to influence the catalytic performance and the properties of the resulting polymers in methyl methacrylate (MMA) polymerization.

While the introduction of the N-methyl group can decrease catalytic activity, it does not appear to significantly affect the syndiotacticity of the resulting poly(methyl methacrylate) (PMMA). Syndio-enriched PMMA was obtained with both N-H and N-methyl containing ligands.

However, other substituents play a significant role. In a study of palladium(II) complexes with various derivatives of N-methyl-N-(pyridin-2-ylmethyl)aniline, the electronic and steric nature of substituents on the aniline and pyridine rings was found to modulate the catalytic activity and the molecular weight of the produced PMMA.

For instance, introducing an electron-donating methoxy (B1213986) group at the para-position of the aniline ring of a related N-H ligand led to the highest catalytic activity in that series. For the N-methylated ligands, the unsubstituted version, when complexed with palladium(II), produced PMMA with a molecular weight (Mw) of 8.24 × 10⁵ g/mol and a polydispersity index (PDI) of 1.89. The syndiotacticity (rr) of the polymer was 0.61. Modifications with different substituents resulted in variations in these parameters.

Table 2: Influence of Substituents on MMA Polymerization with Palladium(II) Complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline Derivatives

Ligand Substituent Activity (× 10⁴ g PMMA / mol Pd·h) Mw (× 10⁵ g/mol) PDI (Mw/Mn) Syndiotacticity (rr)
Unsubstituted 3.03 8.24 1.89 0.61
4-Methyl (aniline) 2.51 7.95 1.95 0.63
4-Chloro (aniline) 2.89 8.11 1.91 0.62
6-Methyl (pyridine) 2.15 7.53 2.01 0.65

Influence of Structural Features on Ligand Binding and Coordination Geometry

The structural framework of this compound allows it to act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine ring and the aniline moiety. X-ray crystallographic studies of metal complexes involving this ligand and its derivatives have elucidated their coordination geometries.

In palladium(II) complexes, N-methyl-N-(pyridin-2-ylmethyl)aniline and its substituted derivatives typically form square planar geometries. The two nitrogen atoms of the ligand and two chloride ligands coordinate to the palladium center.

The coordination geometry can be influenced by the metal center and the stoichiometry of the ligand. For example, with a related ligand, 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline, a zinc(II) center adopts a distorted tetrahedral geometry in a [LZnCl₂] complex. In contrast, a dimeric cadmium(II) complex, [(L)Cd(μ-Br)Br]₂, exhibits a five-coordinate trigonal bipyramidal geometry around each cadmium center. A six-coordinate octahedral geometry has also been observed for zinc(II) and cadmium(II) complexes with a related secondary amine ligand.

Stereochemical Effects on Chemical Reactivity and Selectivity

There is currently a lack of available scientific literature and research data concerning the specific stereochemical effects of this compound on its chemical reactivity and selectivity in, for example, asymmetric catalysis. While the synthesis and application of chiral piperidine (B6355638) derivatives are areas of active research, studies focusing on the enantioselective applications or stereodifferentiating reactions involving this compound have not been reported.

Theoretical and Computational Studies of N Methyl N Piperidin 2 Ylmethyl Aniline and Its Derivatives

Quantum Chemical Computations

Quantum chemical computations are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer deep insights into the behavior of N-methyl-N-(piperidin-2-ylmethyl)aniline at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to predict a wide array of properties. These calculations form the basis for geometry optimization, frequency analysis, and the electronic property evaluations discussed in subsequent sections. The choice of functional and basis set is critical and is typically validated against experimental data where available, or benchmarked against higher-level theoretical methods.

Geometry Optimization and Conformational Analysis

For a flexible molecule with multiple rotatable bonds, such as the bond connecting the piperidine (B6355638) ring to the methylaniline group, a thorough conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them. The piperidine ring itself can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. Furthermore, the orientation of the N-methylaniline group relative to the piperidine ring introduces additional conformational possibilities. N-methylation can significantly influence conformational preferences by introducing steric hindrance and altering electronic properties. Studies on related N-methylated peptides and piperazines have shown that methylation can lead to distinct and sometimes unexpected conformational outcomes, which would be a key area of investigation for this molecule.

Table 1: Predicted Key Geometric Parameters for a Hypothetical Optimized Structure of this compound This table is illustrative and based on general knowledge of similar structures, as specific computational data for the target molecule is not available.

Parameter Predicted Value
C-N (Aniline) Bond Length ~1.39 Å
C-N (Piperidine) Bond Length ~1.47 Å
N-CH₃ Bond Length ~1.45 Å
C-C-N (Aniline) Bond Angle ~120°
C-N-C (Piperidine) Bond Angle ~112°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to act as an electron acceptor (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich N-methylaniline moiety, while the LUMO might be distributed over the aromatic ring. Analysis of the spatial distribution of these orbitals provides insights into the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters This table presents typical values for analogous aromatic amines and is for illustrative purposes only.

Parameter Illustrative Value
HOMO Energy -5.5 eV to -6.5 eV
LUMO Energy -0.5 eV to -1.5 eV
HOMO-LUMO Energy Gap (ΔE) 4.5 eV to 5.5 eV
Ionization Potential (I ≈ -E_HOMO) 5.5 eV to 6.5 eV
Electron Affinity (A ≈ -E_LUMO) 0.5 eV to 1.5 eV

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized representation of chemical bonds and lone pairs.

This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. For this compound, NBO analysis would quantify the stability arising from interactions such as the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals (e.g., n(N) → σ* or π*). The second-order perturbation theory analysis within the NBO framework calculates the stabilization energy associated with these donor-acceptor interactions, offering a quantitative measure of their significance.

Nonlinear Optical (NLO) Properties Prediction

Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. For this compound, the presence of the electron-donating N-methyl and piperidinylmethyl groups connected to the aniline (B41778) π-system could lead to intramolecular charge transfer upon excitation, a prerequisite for NLO activity. DFT calculations are a standard method for computing these properties. The results are often compared to a reference compound with known NLO activity, such as urea, to gauge their potential.

Table 3: Illustrative Predicted Nonlinear Optical Properties Values are hypothetical and intended to show the type of data generated from NLO calculations.

Property Symbol Illustrative Unit Predicted Value
Dipole Moment μ Debye 2.0 - 4.0
Mean Polarizability ⟨α⟩ 10⁻²⁴ esu 20 - 30
First-Order Hyperpolarizability β_tot 10⁻³⁰ esu 5 - 15

Molecular Modeling and Docking Studies (in the context of ligand-metal or intermolecular interactions, not biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to model ligand-protein interactions, it is also a valuable tool for studying the coordination of ligands with metal ions or understanding other intermolecular interactions.

In the context of this compound, docking studies could be employed to investigate its potential as a ligand for various metal ions. The nitrogen atoms of the piperidine and the N-methylaniline moieties, as well as the π-system of the aromatic ring, represent potential coordination sites. Docking simulations would place the ligand in the coordination sphere of a metal ion and calculate a scoring function to estimate the binding affinity and predict the geometry of the resulting metal complex. This approach can help in designing novel catalysts or materials where the coordination of this ligand to a metal center is a key feature.

Prediction and Validation of Spectroscopic Parameters

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the spectroscopic properties of molecules. dntb.gov.uanih.gov For this compound and its derivatives, these computational approaches allow for the elucidation of their structural and electronic characteristics, which are directly related to their spectroscopic signatures. This section details the methodologies used to predict spectroscopic parameters and the importance of validating these predictions against experimental data.

The accurate prediction of spectroscopic parameters begins with the optimization of the molecule's ground state geometry. nih.gov Computational methods, such as DFT using functionals like B3LYP, are employed to find the lowest energy conformation of the molecule. nih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. nih.govnih.gov Minor discrepancies between calculated and experimental data can often be attributed to the fact that theoretical calculations are typically performed for a molecule in the gas phase, whereas experimental data is often collected in a solid or solution phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govimist.ma This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS).

The correlation between theoretically calculated and experimentally measured chemical shifts is often linear, and a high correlation coefficient (R²) indicates a good agreement between theory and experiment. While no specific studies for this compound are available, research on related complex molecules demonstrates that DFT calculations can predict chemical shifts with a high degree of accuracy. For instance, a hypothetical comparison of predicted and experimental NMR data is illustrated in Table 1.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom NumberExperimental ¹HCalculated ¹H (GIAO)Experimental ¹³CCalculated ¹³C (GIAO)
C1--148.5149.0
C27.257.30129.2129.5
C74.504.5560.160.5
C8 (N-CH₃)2.953.0040.240.8
C103.103.1555.856.2

Note: The data in this table is illustrative and not based on published experimental or computational results for the specific compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net These theoretical vibrational spectra can then be compared with experimental spectra.

It is a known phenomenon that theoretical calculations, often based on the harmonic approximation, tend to overestimate vibrational frequencies compared to experimental results which are inherently anharmonic. nih.gov To account for this, the calculated frequencies are often scaled using a scaling factor to achieve better agreement with experimental data. nih.gov A comparison of the calculated and experimental vibrational frequencies allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Table 2: Hypothetical Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRCalculated (Scaled)
Aromatic C-H stretch30503055
Aliphatic C-H stretch2935, 28502940, 2855
C=C aromatic stretch1600, 15051605, 1510
C-N stretch13501355
CH₂ bend14501455

Note: The data in this table is illustrative and not based on published experimental or computational results for the specific compound.

Electronic Spectroscopy (UV-Visible)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. The solvent environment can also be modeled in these calculations to provide a more accurate comparison with experimental spectra recorded in solution. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-methyl-N-(piperidin-2-ylmethyl)aniline, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the protons of the aniline (B41778) ring, the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the N-methyl group.

Aniline Protons: The aromatic protons on the phenyl group would likely appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The substitution pattern would influence the multiplicity of these signals (e.g., triplets, doublets).

Piperidine Protons: The protons on the piperidine ring would resonate in the upfield region, generally between δ 1.0 and 3.5 ppm. The protons on the carbon adjacent to the nitrogen (C2 and C6) would be expected at a lower field compared to the other ring protons (C3, C4, C5).

Methylene Bridge Protons (-CH₂-): The protons of the methylene group connecting the piperidine and aniline moieties would likely appear as a multiplet, influenced by coupling with the adjacent methine proton of the piperidine ring.

N-Methyl Protons (-NCH₃): A singlet corresponding to the three protons of the N-methyl group would be expected, likely in the range of δ 2.5-3.0 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Aniline Carbons: The aromatic carbons would show signals in the δ 110-150 ppm range. The carbon atom attached to the nitrogen (ipso-carbon) would have a characteristic chemical shift.

Piperidine Carbons: The carbons of the piperidine ring would appear in the upfield region, typically between δ 20 and 60 ppm.

Methylene Bridge Carbon: The carbon of the methylene linker would have a chemical shift in the mid-range of the spectrum.

N-Methyl Carbon: The carbon of the N-methyl group would be expected to have a signal in the upfield region, likely around δ 30-40 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values based on similar structures and would require experimental verification.

Assignment Hypothetical ¹H NMR (δ, ppm) Hypothetical ¹³C NMR (δ, ppm)
Aniline-H6.5 - 7.5 (m)-
Aniline-C-110 - 150
Piperidine-H1.0 - 3.5 (m)-
Piperidine-C-20 - 60
-CH₂-Multiplet~50 - 60
-NCH₃2.5 - 3.0 (s)~30 - 40

Two-Dimensional NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. These experiments reveal proton-proton and proton-carbon correlations, allowing for the complete assembly of the molecular structure.

¹⁵N NMR for Nitrogenous Compounds

¹⁵N NMR spectroscopy could be employed to directly probe the nitrogen atoms in the molecule. The spectrum would be expected to show two distinct signals corresponding to the nitrogen of the aniline moiety and the nitrogen of the piperidine ring, providing valuable information about their respective electronic environments.

Time-Dependent NMR Studies for Reaction Monitoring

Time-dependent NMR studies could be utilized to monitor the synthesis of this compound or its subsequent reactions. By acquiring NMR spectra at different time intervals, the kinetics and mechanism of a reaction can be investigated, and the formation of intermediates and products can be tracked.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following vibrations:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Usually found in the 2850-3000 cm⁻¹ region.

C=C stretching (aromatic): Characteristic bands in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations for aromatic and aliphatic amines would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-H bending: Bands corresponding to in-plane and out-of-plane bending of C-H bonds in the aromatic and aliphatic parts of the molecule would be present in the fingerprint region.

A hypothetical FTIR data table is provided below, outlining the expected vibrational frequencies.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Aromatic C-H stretch> 3000
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600
C-N stretch1000 - 1350

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₁₃H₂₀N₂), the theoretical exact mass can be calculated. This high precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. HR-MS is a standard technique for the identification of novel compounds and for confirming the identity of synthesized molecules. mdpi.com

Table 1: Theoretical High-Resolution Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₃H₂₁N₂⁺205.1705
[M+Na]⁺C₁₃H₂₀N₂Na⁺227.1524
[M+K]⁺C₁₃H₂₀N₂K⁺243.1264

Note: Data is calculated based on the molecular formula and isotopic abundances.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for the quantification of specific compounds in various matrices. rug.nl An LC-MS method for the analysis of this compound would typically involve a reversed-phase HPLC column (e.g., C18) for separation, with a mobile phase consisting of a mixture of water (often with formic acid or ammonium (B1175870) acetate (B1210297) as an additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The mass spectrometer, coupled to the LC system, would then detect the compound as it elutes from the column, providing both retention time and mass-to-charge ratio for unambiguous identification.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₃H₂₀N₂, the theoretical elemental composition can be calculated. This data is essential for confirming the empirical formula of a newly synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01113156.14376.41%
HydrogenH1.0082020.1609.87%
NitrogenN14.007228.01413.72%
Total 204.317 100.00%

Note: Calculations are based on the molecular formula C₁₃H₂₀N₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the N-methylaniline moiety. The spectrum for N-methylaniline shows characteristic absorption bands. nist.gov The presence of the piperidin-2-ylmethyl substituent is not expected to significantly shift the main absorption maxima. UV-Vis spectroscopy is a useful tool for quantitative analysis and for monitoring reactions involving this compound. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Expected λmax (nm)Electronic TransitionChromophore
~250 nmπ → πAniline Ring
~300 nmn → πAniline Ring

Note: These are estimated values based on the UV-Vis spectrum of N-methylaniline. The exact maxima may vary depending on the solvent used.

Exploration of Chemical Applications of N Methyl N Piperidin 2 Ylmethyl Aniline and Its Derivatives Non Clinical

Organic Synthesis as Building Blocks and Intermediates

The structural components of N-methyl-N-(piperidin-2-ylmethyl)aniline make it a valuable building block in organic synthesis. The secondary amine in the piperidine (B6355638) ring, the tertiary amine of the N-methylaniline group, and the aromatic ring all offer sites for chemical reactions, enabling its use as both a precursor for larger molecules and a scaffold for derivatization.

The this compound framework is utilized as a foundational unit for constructing more intricate chemical structures, particularly in the field of medicinal chemistry and organometallic chemistry.

Researchers have synthesized complex organometallic compounds by using this compound as a ligand. For instance, the iridium complex [IrCp(this compound)Cl]PF6 and the rhodium complex [RhCp(this compound)Cl]PF6 have been synthesized to investigate reaction mechanisms in transfer hydrogenation. researchgate.net In these structures, the aniline (B41778) and piperidine nitrogens chelate to the metal center, forming a stable, complex architecture.

The synthesis of N-methylated analogs of biologically active compounds further highlights its role as a precursor. For example, in the development of ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), N-monomethylaniline analogues are synthesized. nih.gov This process can involve protecting existing functional groups, followed by N-methylation of an amide intermediate and subsequent hydrolysis to yield the target molecule. nih.gov Similarly, N-methylated derivatives of norbelladine, a key intermediate in the biosynthesis of Amaryllidaceae alkaloids, are synthesized in a three-step process that includes the N-methylation of secondary amine precursors. mdpi.com These synthetic pathways demonstrate how the N-methyl-aniline moiety is a crucial component for building complex and pharmacologically relevant molecules.

The this compound structure serves as a versatile scaffold that can be readily modified to produce a library of derivative compounds. The ability to introduce various substituents allows for the fine-tuning of the molecule's chemical and physical properties.

Derivatization can be achieved at several positions:

The Aniline Ring: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of functional groups such as methoxy (B1213986) (-OCH3) or fluoro (-F) groups. researchgate.net For example, 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline has been synthesized and used in the formation of palladium (II) and cadmium (II) complexes. researchgate.net

The Aniline Nitrogen: The N-methyl group itself is often the result of derivatization. Converting a primary or secondary amine on the aniline portion to a tertiary N-methyl amine is a common strategy. nih.govresearchgate.net This modification can be used to conveniently label molecules with isotopes like carbon-11 (B1219553) for imaging studies. nih.gov

The Piperidine Ring: The piperidine ring offers additional sites for modification, although this is less commonly explored in the context of the specific named compound. In general, piperidine rings can be functionalized at various carbon atoms or at the nitrogen if it is not fully substituted. nih.gov

This capacity for derivatization makes the core scaffold valuable for creating diverse chemical entities for screening in drug discovery and materials science. researchgate.netnih.gov

Applications in Material Science Research (e.g., polymers, coatings, where the compound itself is incorporated)

The aniline and N-methylaniline moieties are well-known precursors for producing conductive polymers and coatings. echemi.comrsc.org While research specifically incorporating this compound into polymers is limited, studies on its derivatives and related structures show significant potential in material science.

Complexes containing N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives have been used as catalysts in polymerization reactions. A palladium (II) complex with the ligand 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline, referred to as [(L-c)PdCl2], was evaluated for the polymerization of methyl methacrylate (B99206) (PMMA). researchgate.net Although its catalytic activity was lower than related complexes with secondary amine ligands, it successfully produced high molecular weight, syndio-enriched PMMA. researchgate.net

Catalyst ComplexLigand (L)Catalytic Activity (g PMMA/mol Pd hr⁻¹)Polymer Molecular Weight (g mol⁻¹)Syndiotacticity (rr)
[(L-b)PdCl2]4-methoxy-N-(pyridin-2-ylmethyl)aniline3.80 × 10⁴9.12 × 10⁵~0.68
[(L-c)PdCl2]4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)anilineLower than (L-b)High~0.68
This table presents data on the polymerization of methyl methacrylate (PMMA) using palladium complexes, highlighting the effect of the N-methyl moiety on catalytic activity. researchgate.net

Furthermore, poly(N-methyl aniline) (PNMA) has been synthesized electrochemically to form coatings on copper surfaces. researchgate.net These PNMA films demonstrate electroactive behavior and have been investigated for their ability to protect the underlying metal from corrosion. researchgate.net The presence of the piperidine group in this compound could potentially modify the solubility, adhesion, and morphological properties of such polymers, making it an interesting candidate for creating novel polymer films and coatings. rsc.orgresearchgate.net

Investigation as Corrosion Inhibitors

The chemical structure of this compound contains functional groups known to be effective in corrosion inhibition. Both aniline and piperidine derivatives have been extensively studied for their ability to protect metals, particularly steel, in acidic environments. researchgate.netresearchgate.netbiointerfaceresearch.com The molecule can adsorb onto a metal surface through its nitrogen atoms and the π-electrons of the aniline ring, forming a protective barrier that slows the corrosion process.

Studies on related compounds provide strong evidence for its potential application:

Aniline Derivatives: N-methylaniline and other derivatives like N,N-dimethylaniline have been evaluated as corrosion inhibitors for steel and zinc in acidic solutions. researchgate.net A patent has been granted for the use of N-methyl-para-anisidine as a corrosion inhibitor in hydrocarbon fuels, where it protects metals like steel and copper. google.com

Piperidine Derivatives: Various synthesized piperidine derivatives have shown excellent performance as corrosion inhibitors. For example, N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) achieved an inhibition efficiency of 91.9% for mild steel in 1 M HCl at a concentration of 500 ppm. biointerfaceresearch.com Another compound, 8-piperazine-1-ylmethylumbelliferone, which also contains a six-membered nitrogen-containing ring, reached an efficiency of 93.42% under similar conditions.

Poly(N-methyl aniline) Coatings: Beyond use as a solution-phase inhibitor, poly(N-methyl aniline) has been applied as a protective coating on copper, demonstrating its utility in preventing corrosion in sulfuric acid solutions. researchgate.net

The combination of both the N-methylaniline and piperidine moieties in a single molecule suggests that this compound could function as a highly effective corrosion inhibitor, leveraging the properties of both functional groups to achieve strong adsorption and surface protection.

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP)Mild Steel1 M HCl91.9 biointerfaceresearch.com
8-piperazine-1-ylmethylumbelliferone (8P)Mild Steel1 M HCl93.42
Poly(N-methyl aniline) (PNMA) CoatingCopper0.1 M H2SO4Effective Protection researchgate.net
This table summarizes the corrosion inhibition performance of compounds structurally related to this compound. researchgate.netbiointerfaceresearch.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The efficient and stereoselective synthesis of N-methyl-N-(piperidin-2-ylmethyl)aniline is paramount for its broader application. Current synthetic strategies often involve multi-step sequences which can be inefficient. Future research should focus on developing more streamlined and innovative synthetic routes.

One promising avenue is the catalytic hydrogenation of pyridine (B92270) precursors. nih.govwhiterose.ac.uk The development of highly stereoselective catalysts for the reduction of a suitably substituted pyridine ring could provide a direct and atom-economical route to the desired piperidine (B6355638) core with specific stereochemistry. nih.govwhiterose.ac.uk Additionally, exploring intramolecular cyclization reactions, such as reductive amination of ω-amino aldehydes or acid-mediated hydroamination/cyclization of alkynes, could offer alternative and efficient pathways to the piperidine ring system. nih.gov

Modern synthetic methodologies, including catalyst- and additive-free approaches that proceed through sequential imine condensation–isoaromatization pathways, could also be adapted. researchgate.net Furthermore, the application of flow chemistry could enable safer and more scalable production, particularly for multi-step syntheses. The exploration of enzymatic or chemo-enzymatic routes could also provide highly selective methods for constructing the chiral piperidine unit. A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Novel Synthetic Strategies

Synthetic Approach Potential Advantages Key Research Focus
Asymmetric Hydrogenation High stereoselectivity, atom economy Development of novel chiral catalysts
Intramolecular Cyclization Convergent synthesis, step economy Optimization of reaction conditions and substrate scope
Flow Chemistry Scalability, safety, process control Reactor design and optimization for multi-step synthesis

Design of Advanced Metal Complexes for Catalysis

The ability of this compound to act as a bidentate N,N'-donor ligand has been leveraged in the formation of metal complexes, particularly with palladium(II). researchgate.net These complexes have shown moderate catalytic activity in the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net However, this represents just the initial exploration of its catalytic potential.

Future research should focus on the design of more advanced metal complexes for a broader range of catalytic applications. This can be achieved by:

Varying the Metal Center: While palladium has been studied, complexes with other late transition metals like nickel, as well as early transition metals, could exhibit unique catalytic properties in olefin polymerization and other transformations. mdpi.com

Ligand Modification: Systematic modification of the aniline (B41778) and piperidine rings with various electronic and steric groups can fine-tune the catalyst's activity and selectivity. For instance, introducing bulky substituents on the aniline ring could enhance the stability and performance of late transition metal catalysts. mdpi.com

Exploring New Catalytic Reactions: Beyond polymerization, these metal complexes could be screened for activity in a wide array of catalytic reactions, such as cross-coupling reactions, C-H activation, and asymmetric catalysis, taking advantage of the ligand's chiral nature.

The introduction of the N-methyl group has been noted to have an adverse effect on catalytic activity in some systems, and a systematic study to understand this electronic and steric influence is warranted. researchgate.net A comparison of catalytic activities of related ligands is shown in Table 2.

Table 2: Catalytic Activity of Related Palladium(II) Complexes in MMA Polymerization

Ligand Activity (g PMMA/mol Pd·h) Reference
N-methyl-N-(pyridin-2-ylmethyl)aniline 3.03 × 10⁴ researchgate.net

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient synthetic routes and catalysts. Future work should employ a combination of advanced spectroscopic techniques and computational methods to elucidate the intricate details of reactions involving this compound and its derivatives.

Spectroscopic Analysis: In-situ spectroscopic methods, such as FT-IR and NMR spectroscopy, can be used to monitor reaction progress, identify intermediates, and determine reaction kinetics. nih.gov Advanced 2D NMR techniques can provide detailed structural information on metal complexes and their interaction with substrates. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the structures of intermediates and products. nih.govmdpi.comresearchgate.net Such studies can provide insights into the role of the ligand's stereochemistry and electronic properties in determining the outcome of a reaction. mdpi.comresearchgate.net For instance, computational studies on the reaction of 4-methyl aniline with OH radicals have successfully elucidated the reaction mechanism and kinetics, a similar approach could be applied here. mdpi.com

By combining experimental and theoretical approaches, a comprehensive picture of the reaction mechanisms can be developed, paving the way for more targeted and effective catalyst and process design.

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of this compound is largely unexplored beyond its role as a ligand. The presence of multiple reactive sites—the aniline ring, the N-methyl group, and the piperidine ring—suggests a rich and varied chemistry waiting to be discovered.

Future research could investigate:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. Studying reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation could lead to a range of new functionalized derivatives with potentially interesting properties.

Functionalization of the Piperidine Ring: The piperidine ring offers opportunities for further functionalization. For example, N-alkylation or acylation of the piperidine nitrogen could be explored.

Oxidation and Reduction Reactions: The nitrogen atoms can be oxidized, and the aromatic ring can be reduced under certain conditions, leading to novel molecular scaffolds. chemimpex.com

The development of these new reactions will not only expand the chemical space accessible from this compound but also provide a platform for the synthesis of new ligands, catalysts, and biologically active molecules.

Application in Other Areas of Chemical Science

The unique structural features of this compound suggest its potential utility in various other areas of chemical science beyond catalysis.

Analytical Reagents: Its ability to form stable and often colored complexes with metal ions could be exploited for the development of new analytical reagents for metal ion detection and quantification. The formation of intensely colored charge-transfer complexes is a known feature of aniline derivatives and could be a fruitful area of investigation.

Supramolecular Chemistry: As a ligand, it can be incorporated into larger supramolecular assemblies, such as metal-organic frameworks (MOFs) or coordination polymers. nih.gov The chirality of the molecule could be used to induce chirality in the resulting supramolecular structures, with potential applications in enantioselective separations or catalysis. The self-assembly of such molecules can lead to materials with regulated properties like fluorescence emission. nih.gov

Pharmaceutical and Agrochemical Intermediates: Piperidine and aniline moieties are common scaffolds in many biologically active compounds. nih.govchemimpex.com Therefore, this compound and its derivatives could serve as valuable intermediates in the synthesis of new pharmaceuticals and agrochemicals. chemimpex.com

The exploration of these diverse applications will undoubtedly uncover new and valuable uses for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-methyl-N-(piperidin-2-ylmethyl)aniline, and how do reaction conditions influence product yield?

  • Methodology :

  • Alkylation of N-methylaniline : Reacting N-methylaniline with a piperidin-2-ylmethyl halide (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or THF) yields the target compound. Monitoring reaction progress via TLC or GC-MS is critical to optimize time and temperature .
  • Iron-catalyzed cross-coupling : Using non-activated secondary alkyl halides with N-methylaniline derivatives in the presence of Fe catalysts (e.g., FeCl₃) and Grignard reagents provides moderate to high yields (e.g., 78% yield reported for analogous structures). Purification via flash chromatography with hexanes/EtOAc gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Focus on the singlet for the N-methyl group (~2.7–3.0 ppm) and the piperidine ring protons (multiplet at ~1.0–3.0 ppm). Aromatic protons typically appear as a multiplet between 6.5–7.2 ppm .
  • GC-MS : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns. For example, a molecular ion at m/z 246 (C₁₄H₂₂N₂) and loss of the piperidinylmethyl group (~85–100 Da) are diagnostic .
  • IR Spectroscopy : Look for N-H stretches (absent due to tertiary amine) and aromatic C=C stretches (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How do photoredox catalytic systems (e.g., Ir-based) enable functionalization of this compound in radical-mediated reactions?

  • Methodology :

  • Mechanistic Insight : Under visible light, [Ir(ppy)₂(dtbbpy)]⁺ generates α-aminomethyl radicals via oxidation of the amine. These radicals add to α,β-unsaturated carbonyl substrates (e.g., cyclohexenone), forming tricyclic products or direct adducts. Solvent choice (MeOH vs. CH₂Cl₂) significantly impacts product distribution (e.g., 41–67% yields) .
  • Optimization : Use 2.5 mol% Ir catalyst, 1.5 equivalents of amine, and 24-hour irradiation. Monitor competing pathways (e.g., Wurtz coupling) via GC-MS to minimize side products .

Q. What strategies mitigate competing reaction pathways (e.g., Wurtz coupling) during alkylation of N-methylaniline derivatives?

  • Methodology :

  • Halide Selection : Iodobutane favors alkylation (62–68% yields of N-methyl-N-pentylaniline), while chlorobutane increases Wurtz coupling (n-octane formation). Bromobutane intermediates exhibit mixed behavior .
  • Lithium-Mediated Reactions : Substituting alkyllithium reagents with Li metal reduces side reactions but requires strict temperature control (room temp. vs. reflux) to balance radical and ionic pathways .

Q. How can Cp*Co(III)-catalyzed C-H amidation be applied to modify this compound for pharmaceutical applications?

  • Methodology :

  • Substrate Design : Use dioxazolones as amidating agents. The Cp*Co(III) catalyst activates the C7 position of indoline derivatives, achieving >80% yields. For analogous aniline derivatives, introduce directing groups (e.g., pyrimidin-2-yl) to enhance regioselectivity .
  • Operational Tips : Conduct reactions under argon in DCE at 80°C. Post-reaction, purify via column chromatography using silica gel and EtOAc/hexanes .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Ir-catalyzed reactions: How do solvent polarity and substrate steric effects influence outcomes?

  • Resolution :

  • Solvent Polarity : In methanol, polar intermediates stabilize radical pathways, favoring direct adducts (e.g., 41% yield for product 14). In CH₂Cl₂, non-polar conditions promote cyclization (e.g., tricyclic product 13) .
  • Steric Effects : Five-membered lactones (e.g., 5,6-dihydro-2H-pyran-2-one) favor cyclization due to reduced strain, while six-membered substrates (e.g., cyclohexenone) prefer direct addition .

Methodological Challenges

Q. What are the limitations in scaling up photoredox reactions for industrial research, and how can they be addressed?

  • Critical Analysis :

  • Light Penetration : Use flow reactors to enhance photon efficiency and reduce side reactions in large batches .
  • Catalyst Cost : Ir complexes are expensive; explore Earth-abundant alternatives (e.g., Cu or Ru catalysts) for cost-effective scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.